L-Serine N-Carboxyanhydride

Descripción general

Descripción

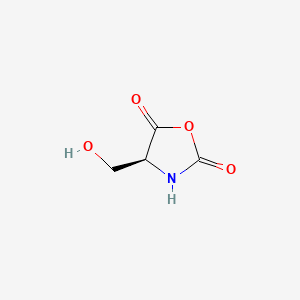

L-Serine N-Carboxyanhydride is a chemical compound that belongs to the class of oxazolidines. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a hydroxymethyl group at the 4th position and a dione structure at the 2nd and 5th positions makes it a unique and interesting molecule for various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine N-Carboxyanhydride typically involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions. One common method is the cyclization of N-(hydroxymethyl)amino acids in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Reaction Conditions

- Solvent : Common solvents include dichloromethane or tetrahydrofuran.

- Temperature : Reactions are often conducted at low temperatures (0 °C to room temperature) to control the rate and prevent decomposition.

- Acid Scavengers : The use of acid scavengers like triethylamine can help mitigate the effects of HCl generated during the reaction, enhancing yield and purity.

Yields and Purity

Research indicates that SerNCA can be synthesized with yields ranging from 46% to 71%, depending on the specific reaction conditions, such as humidity and the presence of acid scavengers .

Chemical Reactions Involving L-Serine N-Carboxyanhydride

This compound is primarily used in ring-opening polymerization (ROP) to form polypeptides. The chemical reactivity of SerNCA allows it to undergo various reactions:

Ring-Opening Polymerization

In ROP, SerNCA reacts with nucleophiles (e.g., amines) to form polypeptides. The mechanism can be summarized as follows:

- Initiation : A nucleophile attacks the carbonyl carbon of the anhydride, leading to the opening of the ring.

- Propagation : The growing chain continues to react with additional SerNCA units.

Hydrolysis and Stability

Under certain conditions, SerNCA can hydrolyze back to L-serine. Stability studies show that SerNCA is sensitive to moisture, which can lead to rapid decomposition .

By-products Formation

The reaction conditions significantly influence by-product formation. For example, using phosgene under moisture-free conditions minimizes unwanted side reactions and enhances yield .

Comparison of Reactivity with Other Amino Acid NCAs

| Amino Acid | Yield (%) | Reactivity |

|---|---|---|

| L-Alanine NCA | 79 | High |

| L-Threonine NCA | 46 | Moderate |

| L-Serine NCA | 71 | Moderate |

Aplicaciones Científicas De Investigación

L-Serine N-Carboxyanhydride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mecanismo De Acción

The mechanism of action of L-Serine N-Carboxyanhydride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The dione structure can interact with nucleophilic sites in proteins, affecting their function and stability.

Comparación Con Compuestos Similares

Similar Compounds

- (4S)-4-(hydroxymethyl)-1,3-dioxolane-2,5-dione

- (4S)-4-(hydroxymethyl)-1,3-thiazolidine-2,5-dione

- (4S)-4-(hydroxymethyl)-1,3-oxazolidine-2-thione

Uniqueness

L-Serine N-Carboxyanhydride is unique due to its specific ring structure and the presence of both hydroxymethyl and dione functional groups. This combination allows for diverse chemical reactivity and a wide range of applications in various fields.

Actividad Biológica

L-Serine N-Carboxyanhydride (SerNCA) is a versatile compound in the field of polymer chemistry, particularly noted for its role in synthesizing polypeptides through ring-opening polymerization. This article delves into its biological activity, exploring its applications in drug delivery systems, tumor targeting, and the underlying mechanisms of cellular interactions.

This compound is a cyclic anhydride of the amino acid L-serine, which serves as a monomer for the synthesis of polypeptides. Its unique properties allow for the formation of various polymeric structures that exhibit significant biological activities. The polymerization process typically involves the ring-opening of SerNCA to produce poly(L-serine), which can adopt different conformations depending on environmental conditions.

2.1 Synthesis

The synthesis of this compound can be achieved using several methods, including the Fuchs-Farthing method which allows for high yields and purity. This method involves converting L-serine into its corresponding NCA through a series of chemical reactions, yielding SerNCA that can be polymerized to form polypeptides with desired characteristics .

2.2 Physical Properties

Polymers derived from SerNCA exhibit distinctive physical properties:

- Solubility : Poly(L-serine) is soluble in various organic solvents, making it suitable for drug delivery applications.

- Conformation : Depending on conditions such as pH and temperature, these polymers can transition between random coil and β-sheet conformations, influencing their biological interactions .

3.1 Drug Delivery Systems

Research has demonstrated that poly(L-serine) can be utilized to create micelles that serve as drug carriers. For instance, amphiphilic block copolymers composed of poly(L-phenylalanine) and poly(L-serine) have been synthesized to enhance tumor targeting due to the high demand for serine in cancerous tissues. These micelles self-assemble into stable structures with a diameter ranging from 110 to 240 nm, showing a low critical micelle concentration (CMC) of 4.0 µg/mL .

| Property | Value |

|---|---|

| Average Diameter | 110-240 nm |

| CMC | 4.0 µg/mL |

| Drug Loading Capacity | 3.8% |

3.2 Tumor Targeting Mechanism

The uptake mechanism of these micelles involves clathrin-mediated endocytosis and macropinocytosis, with excess serine inhibiting uptake in normal cells but not in tumor cells . This differential uptake highlights the potential of poly(L-serine)-based systems for targeted cancer therapies.

4.1 Micelle Formation and Drug Release

A study focused on poly(L-serine) micelles demonstrated their ability to encapsulate coumarin-6 and release it in a controlled manner upon cellular uptake. The internalization was shown to be significantly higher in tumor cells compared to normal cells, indicating effective targeting capabilities .

4.2 Membrane Penetration Studies

Another investigation revealed that water-soluble poly(L-serine)s with charged side chains could penetrate cell membranes effectively while maintaining low cytotoxicity levels across different cell lines . The transition from random coil to β-sheet conformation was noted upon exposure to methanol, enhancing membrane interaction.

5. Conclusion

This compound stands out as a crucial building block for developing innovative drug delivery systems and therapeutic agents with enhanced biological activity. Its ability to form well-defined structures that target tumor cells specifically opens avenues for advanced cancer treatments.

Propiedades

IUPAC Name |

(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c6-1-2-3(7)9-4(8)5-2/h2,6H,1H2,(H,5,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUIJQRUDVLWAI-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)OC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1C(=O)OC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717468 | |

| Record name | (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33043-54-8 | |

| Record name | (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.